4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-10-12-17(13-11-15)22(27)25-18-6-5-7-19(14-18)26-16(2)24-21-9-4-3-8-20(21)23(26)28/h3-14H,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPJUMCHZCOCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide typically involves the condensation of 2-methyl-4-oxoquinazoline-3-carboxylic acid with 3-amino-4-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline-4,6-dione derivatives.
Reduction: Formation of 4-methyl-N-[3-(2-methyl-4-hydroxyquinazolin-3-yl)phenyl]benzamide.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Structural Analogs in Kinase Inhibition
The compound shares structural motifs with clinically approved TKIs, but key differences influence target specificity and physicochemical properties:
Key Observations :
- The oxo group may enhance hydrogen bonding but reduce lipophilicity compared to halogenated analogs (e.g., trifluoromethyl in ) .
- Unlike ponatinib’s imidazopyridazine, the quinazolinone core lacks extended π-conjugation, which could limit binding to deep hydrophobic pockets in kinases like ABL .
Quinazoline-Based Derivatives
and describe benzamide-quinazoline hybrids with trifluoromethylphenyl groups. For example:
- Compound 16 (): 3-(2-Cyclopropylaminoquinazolin-6-yl)-4-methyl-N-(3-trifluoromethylphenyl)benzamide. The trifluoromethyl group enhances metabolic stability and membrane permeability compared to the target compound’s unsubstituted phenyl . The cyclopropylamino substituent on quinazoline may improve selectivity for kinases like EGFR or DDR1/2 .
Substituent Effects on Activity
- 4-Oxoquinazolinone vs. Pyrimidinylamino Groups: The oxo group in the target compound (vs. pyrimidinylamino in nilotinib) may reduce potency against ABL but improve selectivity for kinases favoring polar interactions .
- Methyl Substitution : The 4-methyl group on the benzamide (shared with nilotinib) likely contributes to hydrophobic interactions in kinase ATP-binding pockets .
Biological Activity
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a synthetic organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are well-known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's IUPAC name is this compound. Its chemical formula is , and it has a molecular weight of approximately 373.41 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammatory processes. The compound's mechanism includes:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, blocking their function and disrupting critical biological pathways.
- Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer effects. For instance, studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| K562 (Chronic Myeloid Leukemia) | 17.14 | Induction of apoptosis |
| MDA-MB-231 (Breast Cancer) | 12.67 | Cell cycle arrest |
| A549 (Lung Cancer) | 15.00 | Inhibition of migration |
The compound is under investigation for its potential to serve as a lead molecule in developing new anticancer therapies.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of quinazoline derivatives. Studies have shown that these compounds can exhibit antibacterial and antifungal activities:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect |
| Escherichia coli | Moderate activity |
| Candida albicans | Potential antifungal |
These findings suggest that this compound could be explored further for its use in treating infections.
Case Studies and Research Findings
- Anticancer Studies : A study published in a peer-reviewed journal reported that derivatives similar to this compound demonstrated notable cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antiviral Potential : Research on related compounds has highlighted their ability to increase intracellular levels of antiviral proteins such as APOBEC3G, which can inhibit viral replication, including Hepatitis B Virus (HBV). This suggests a potential application in antiviral therapies .
- In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and toxicity profiles of similar quinazoline derivatives, indicating favorable safety profiles and effective bioavailability .
Q & A
Q. How are stability issues (e.g., hydrolysis of the benzamide bond) addressed during storage and in vivo delivery?
- Lyophilization : Store as a lyophilized powder under argon.
- Formulation : PEGylated liposomes protect against enzymatic degradation in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
